

Application Notes and Protocols for BMS-561392

In Vivo Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-561392

Cat. No.: B1667220

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-561392, also known as DPC-333, is a potent and highly selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF- α) to its soluble, active form. Overproduction of soluble TNF- α is a key driver of inflammation in various autoimmune diseases. By inhibiting TACE, **BMS-561392** effectively reduces the levels of soluble TNF- α , making it a promising therapeutic agent for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. This document provides a summary of in vivo data and detailed protocols for preclinical studies involving **BMS-561392**.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo pharmacokinetic and efficacy data for **BMS-561392**.

Table 1: In Vitro Activity of BMS-561392

Parameter	Value	Species/Cell Line
TACE IC ₅₀	0.20 nM	In vitro enzyme assay
TNF- α Production IC ₅₀ (ex vivo)	17 - 100 nM	Rodent, Chimpanzee, Human whole blood
TNF- α Production IC ₅₀ (ex vivo)	113 nM	Human (Phase I clinical trial)

Table 2: Comparative Pharmacokinetic Parameters of BMS-561392 (DPC 333)

Species	Route	Dose	Oral Bioavailability (%)	Terminal Half-life (t _{1/2}) (h)	Systemic Clearance (CL)	Volume of Distribution (V _{ss})
Rat	Oral	-	-	-	-	-
Dog	Oral	-	-	-	-	-
Chimpanzee	Oral	-	17%	-	0.4 L/h/kg	0.6 L/kg
Human	Oral	Single escalating doses	-	3 - 6 h	-	-

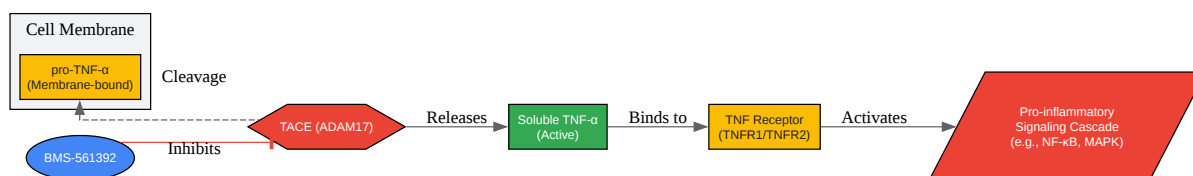
Note: Detailed pharmacokinetic parameters for rat and dog were not explicitly found in the provided search results, but the compound has been studied in these species.

Table 3: In Vivo Efficacy of BMS-561392

Animal Model	Species	Efficacy Endpoint	Dosing Regimen	Result
Endotoxemia	Rodent	Inhibition of TNF- α production	Oral	ED ₅₀ : 1.1 - 6.1 mg/kg
Collagen Antibody-Induced Arthritis	Rat	Suppression of maximal response	5.5 mg/kg daily for 2 weeks, Oral	~50% suppression
Charcot-Marie-Tooth Neuropathy Model	Mouse	Not specified	Daily intraperitoneal (i.p.) injections for 10 days	Study conducted, dose not specified.
Alzheimer's Disease Model (Tg2576)	Mouse	Reduction of sAPP α	Direct brain infusion (osmotic pump) for 14 days	Effective reduction of sAPP α . ^[1] Note: This route was used due to the compound's inability to cross the blood-brain barrier.

Signaling Pathway

BMS-561392 inhibits TACE, which is a critical enzyme in the TNF- α signaling pathway. The diagram below illustrates the mechanism of action.



[Click to download full resolution via product page](#)

Caption: Mechanism of TACE inhibition by **BMS-561392**.

Experimental Protocols

The following are detailed protocols for key in vivo experiments.

Protocol 1: Evaluation of **BMS-561392** in a Rat Collagen Antibody-Induced Arthritis (CAIA) Model

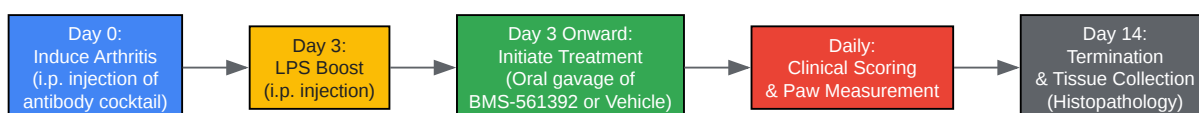
This protocol is based on the reported successful use of **BMS-561392** in this model.

Objective: To assess the efficacy of orally administered **BMS-561392** in reducing the clinical signs of arthritis in a rat CAIA model.

Materials:

- Male Lewis rats (8-10 weeks old)
- ArthritoMab™ Antibody Cocktail (or equivalent)
- Lipopolysaccharide (LPS)
- **BMS-561392**
- Vehicle (e.g., 0.5% methylcellulose in water)
- Calipers for paw measurement
- Clinical scoring system (see below)

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the rat CAIA model.

Procedure:

- Induction of Arthritis:
 - On Day 0, administer the anti-collagen antibody cocktail to each rat via intraperitoneal (i.p.) injection. Follow the manufacturer's recommended dosage.
 - On Day 3, administer a booster injection of LPS (typically 25-50 µg) i.p. to synchronize and enhance the arthritic response.
- Treatment:
 - Prepare a suspension of **BMS-561392** in the vehicle at a concentration suitable for a 5.5 mg/kg dose.
 - Beginning on Day 3, administer **BMS-561392** or vehicle to the respective groups of rats once daily via oral gavage for a total of 11 days (until Day 13).
- Assessment:
 - From Day 3 until the end of the study, perform daily clinical scoring of all four paws for each animal. A common scoring system is:
 - 0 = No evidence of erythema or swelling.
 - 1 = Erythema and mild swelling confined to the tarsals or ankle joint.
 - 2 = Erythema and mild swelling extending from the ankle to the tarsals.
 - 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
 - 4 = Erythema and severe swelling encompass the ankle, foot, and digits.
 - The maximum score per animal is 16.

- Measure the thickness of the affected hind paws daily using calipers.
- Termination and Endpoint Analysis:
 - On Day 14, euthanize the animals.
 - Collect hind paws for histopathological analysis. Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Protocol 2: Adapted Protocol for **BMS-561392** in a Mouse Collagen-Induced Arthritis (CIA) Model

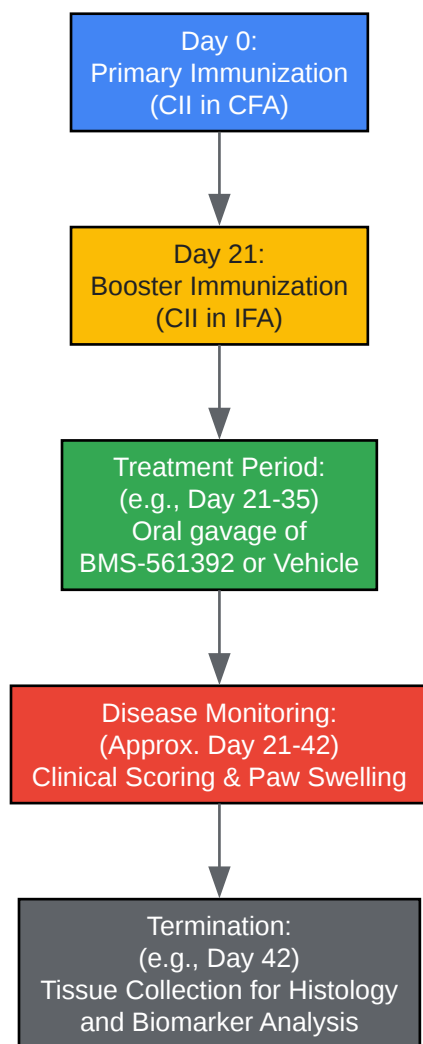
Disclaimer: A specific protocol for **BMS-561392** in a mouse CIA model was not found. This protocol is an adaptation based on the successful rat CAIA study and general mouse CIA protocols. The dose is extrapolated from rodent endotoxemia models.

Objective: To evaluate the efficacy of **BMS-561392** in a mouse model of chronic, T-cell dependent arthritis.

Materials:

- DBA/1 mice (male, 8-10 weeks old)
- Bovine or chicken type II collagen (CII)
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- **BMS-561392**
- Vehicle (e.g., 0.5% methylcellulose in water)
- Clinical scoring system and calipers

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the mouse CIA model.

Procedure:

- Induction of Arthritis:
 - On Day 0, immunize mice intradermally at the base of the tail with 100 µg of CII emulsified in CFA.
 - On Day 21, administer a booster immunization with 100 µg of CII emulsified in IFA.
- Treatment:

- Based on the oral ED₅₀ in rodent endotoxemia models (1.1-6.1 mg/kg), a starting dose of 5 mg/kg/day can be used. Prepare a suspension of **BMS-561392** in the vehicle.
- Begin treatment prophylactically (e.g., from Day 20, before the expected onset of symptoms) or therapeutically (once clinical signs appear, typically around Day 24-28). Administer **BMS-561392** or vehicle once daily by oral gavage.
- Assessment:
 - Monitor mice daily for the onset and severity of arthritis starting from Day 21.
 - Use a clinical scoring system similar to the one described for the rat model.
 - Measure paw thickness every other day.
- Termination and Endpoint Analysis:
 - Terminate the experiment at a predetermined time point (e.g., Day 42).
 - Collect paws for histopathological analysis as described in the rat protocol.
 - Blood samples can be collected for measuring serum levels of anti-CII antibodies and inflammatory cytokines.

Conclusion

BMS-561392 is a potent TACE inhibitor with demonstrated efficacy in preclinical models of inflammation and arthritis. The provided protocols offer a framework for conducting in vivo studies to further evaluate its therapeutic potential. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clinical, biochemical, and genetic study of TACE/TNF- α /ACE signaling pathway in pediatric COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for BMS-561392 In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667220#bms-561392-in-vivo-studies-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com